N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a benzyl ether group, a dimethylphenyl group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved through the condensation of 2-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Imine Linkage: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde or ketone under dehydrating conditions, often using a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(METHOXY)PHENYL]-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE: Similar structure but with a methoxy group instead of a benzyloxy group.
(E)-1-[4-(ETHOXY)PHENYL]-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(3,4-DIMETHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C29H24N2O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C29H24N2O2/c1-20-8-11-24(16-21(20)2)29-31-27-17-25(12-15-28(27)33-29)30-18-22-9-13-26(14-10-22)32-19-23-6-4-3-5-7-23/h3-18H,19H2,1-2H3 |
InChI Key |
UMWQPQQYVDAXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
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